![molecular formula C8H10N2O4S B13822961 3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol CAS No. 353257-78-0](/img/structure/B13822961.png)
3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is an organic compound that features a nitropyridine moiety attached to a sulfanylpropane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the sulfanylpropane-1,2-diol moiety. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitropyridine derivative is then further reacted with appropriate thiol and diol compounds under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol may involve large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized compounds that retain the core structure of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanylpropane-1,2-diol moiety may also play a role in modulating the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-nitropyridine-2-thiol
- 3-nitro-2-pyridinesulfenyl chloride
- 2-(benzylthio)-3-nitropyridine
Uniqueness
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol is unique due to its combination of a nitropyridine moiety with a sulfanylpropane-1,2-diol backbone This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
353257-78-0 |
|---|---|
Molekularformel |
C8H10N2O4S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
3-(3-nitropyridin-2-yl)sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C8H10N2O4S/c11-4-6(12)5-15-8-7(10(13)14)2-1-3-9-8/h1-3,6,11-12H,4-5H2 |
InChI-Schlüssel |
KMIANGLYHBWCSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SCC(CO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


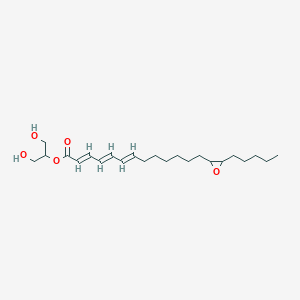

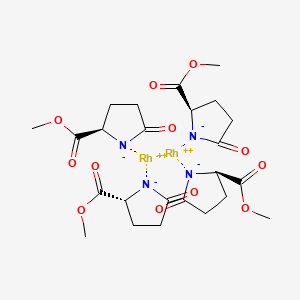
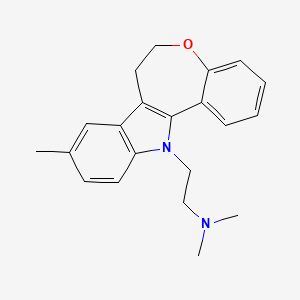

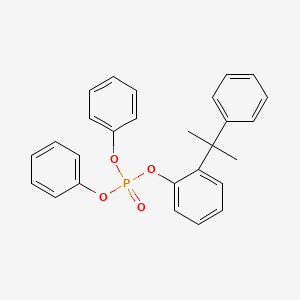
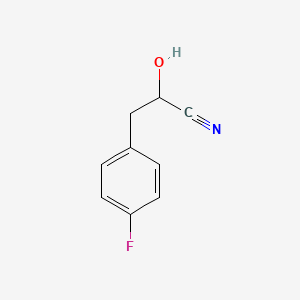
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
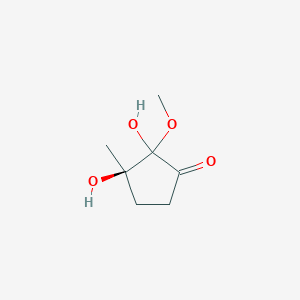
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
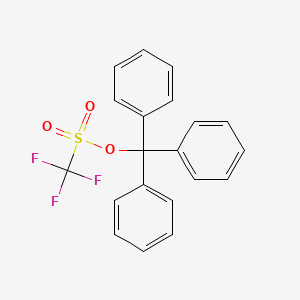

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)

